Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-
Overview
Description
“Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-” is a chemical compound that has been used in various studies. For instance, it was used as a CB2R agonist in a study examining the effects of metformin on lipid accumulation in Hep3B cells .
Molecular Structure Analysis
The molecular formula of this compound is C12H13IN2O3 . Its average mass is 360.148 Da and its monoisotopic mass is 359.997070 Da .Chemical Reactions Analysis
In a study, this compound was used to treat Hep3B cells along with a selective CB1R agonist, arachidonyl-2-chloromethylamide (ACEA) . The study found that metformin decreased lipid accumulation in cells treated with oleic acid and inhibited CB1R agonist-induced lipid accumulation in hepatocytes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.11 g/mol . It has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its topological polar surface area is 62.9 Ų . The compound is covalently bonded and has a complexity of 323 .Scientific Research Applications
1. Drug Synthesis and Medicinal Chemistry
Compounds with structural similarities to Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-, are often explored for their medicinal properties. For example, the synthesis and evaluation of novel 4‐(3‐(Piperidin‐4‐yl) Propyl)Piperidine Derivatives have demonstrated potential antileukemic activity, highlighting the piperidine framework's significance in anticancer drug design (Vinaya et al., 2011). This suggests that structurally related compounds might also possess significant therapeutic potential, warranting further investigation into their biological activities.
2. Molecular Structure Characterization
Research into similar compounds often involves detailed structural characterization to understand their properties and reactivity. For instance, the crystal and molecular structure analysis of related methanone derivatives has provided insights into their molecular configurations, aiding in the development of more effective synthesis methods and the exploration of their chemical behavior (Eckhardt et al., 2020). These studies are crucial for tailoring compounds for specific scientific or therapeutic applications.
3. Catalytic Reactions and Synthesis Techniques
Compounds like Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-, are often employed in catalytic reactions to synthesize other complex molecules. The aqueous intramolecular Mizoroki–Heck reaction of a structurally similar compound has been used as a model reaction for evaluating the performance of Pd catalysts in C–C cross-coupling reactions, emphasizing the importance of such compounds in developing new catalytic processes (Signori et al., 2015).
4. Radiosynthesis and Imaging Agents
Some derivatives are explored for their potential in radiolabelling and imaging, contributing to the development of diagnostic tools or therapeutic agents. For example, the synthesis, radiolabelling, and in vivo evaluation of [(123)I]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone demonstrate the process of creating imaging agents for visualizing specific receptors in the brain, offering insights into designing compounds for specific imaging applications (Blanckaert et al., 2005).
properties
IUPAC Name |
(2-iodo-5-nitrophenyl)-[1-[[(2S)-1-methylpiperidin-2-yl]methyl]indol-3-yl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHIXXCLLBMBDW-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22IN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126394 | |
Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, (2-iodo-5-nitrophenyl)(1-(((2S)-1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)- | |
CAS RN |
444912-53-2 | |
Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444912-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-1241, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444912532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Iodo-5-nitrophenyl)[1-[[(2S)-1-methyl-2-piperidinyl]methyl]-1H-indol-3-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-1241, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I104X21I7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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